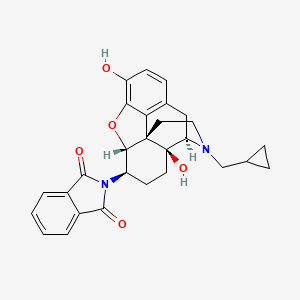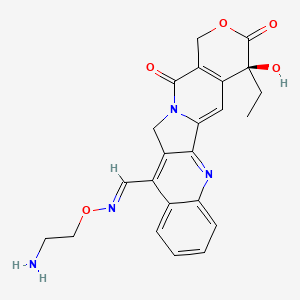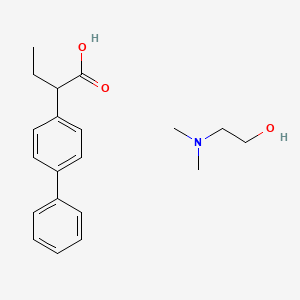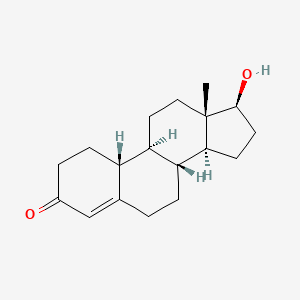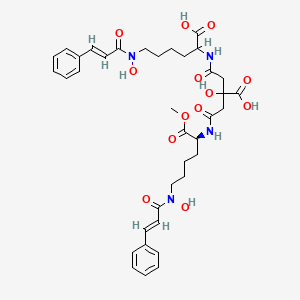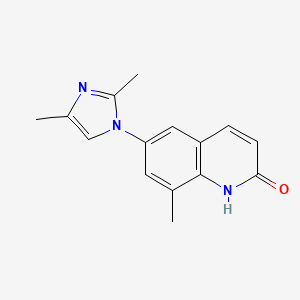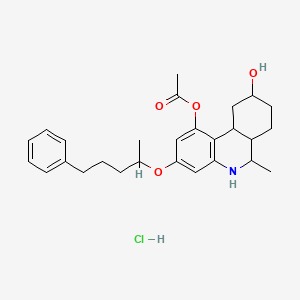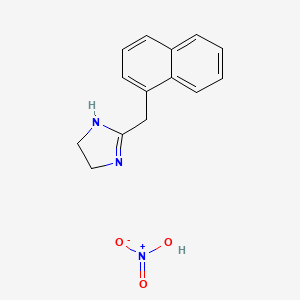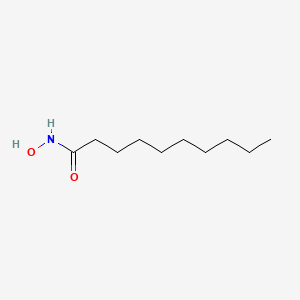
Decanohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanohydroxamic acid is an organic compound belonging to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. This compound, specifically, has a ten-carbon alkyl chain, making it a long-chain hydroxamic acid. This compound is known for its ability to chelate metal ions and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanohydroxamic acid can be synthesized through several methods:
From Esters or Acid Chlorides: One common method involves the reaction of esters or acid chlorides with hydroxylamine salts.
From Aldehydes and N-Sulfonylhydroxylamine: Another method is the Angeli-Rimini reaction, where aldehydes react with N-sulfonylhydroxylamine.
Oxidation of Trimethylsilated Amides: Molybdenum oxide diperoxide can oxidize trimethylsilated amides to hydroxamic acids, although the yields are typically around 50%.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the ester or acid chloride method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Decanohydroxamic acid undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Molybdenum oxide diperoxide is commonly used for the oxidation of hydroxamic acids.
Reducing Agents: Various reducing agents can be used to convert hydroxamic acids to amides.
Nucleophiles: Hydroxylamine salts are often used in substitution reactions.
Major Products:
Nitroso Compounds: Formed through oxidation reactions.
Amides: Formed through reduction reactions.
Scientific Research Applications
Decanohydroxamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decanohydroxamic acid involves its ability to chelate metal ions. This chelation process involves the formation of a stable complex between the hydroxamic acid and the metal ion. The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the metal ion through both the carbonyl oxygen and the hydroxylamine nitrogen . This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .
Comparison with Similar Compounds
Aceto-N-methylhydroxamic Acid: A common hydroxamic acid with a shorter alkyl chain.
Formo-N-chlorohydroxamic Acid: An uncommon hydroxamic acid with a chlorine substituent.
Chloroformo-N-methylhydroxamic Acid: Another uncommon hydroxamic acid with both chlorine and methyl substituents.
Uniqueness of Decanohydroxamic Acid: this compound is unique due to its long alkyl chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This long chain can influence its solubility, hydrophobicity, and ability to interact with biological membranes .
Properties
CAS No. |
2259-85-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-hydroxydecanamide |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |
InChI Key |
QZXOLBPUAUOQFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NO |
Canonical SMILES |
CCCCCCCCCC(=O)NO |
Appearance |
Solid powder |
Key on ui other cas no. |
2259-85-0 |
physical_description |
Liquid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
n-Decanohydroxamic acid; Caprinohydroxamic acid; Decanohydroxamic acid; N-Hydroxydecanamide. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


